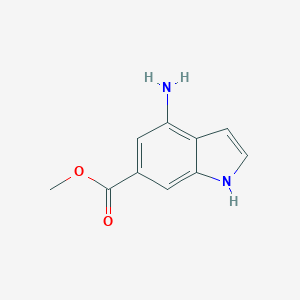

4-氨基-1H-吲哚-6-甲酸甲酯

描述

“Methyl 4-amino-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “methyl 4-amino-1H-indole-6-carboxylate” consists of a methyl group (CH3), an amino group (NH2), an indole group, and a carboxylate group (CO2H) .Chemical Reactions Analysis

Indole derivatives, including “methyl 4-amino-1H-indole-6-carboxylate”, can undergo various chemical reactions. For example, they can be used as reactants for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .科学研究应用

- Indole derivatives are important types of molecules and natural products that play a main role in cell biology .

- They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, they might be used in drug synthesis processes or biological assays .

- The outcomes of these applications also vary. For instance, some indole derivatives have shown promising results in inhibiting the growth of cancer cells .

- Indole derivatives have shown potential as antiviral agents .

- Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

- The methods of application typically involve in vitro testing against specific viruses .

- The outcomes of these applications include the discovery of potential new antiviral drugs .

Pharmaceutical Research

Antiviral Research

- Indole derivatives can act as inhibitors of botulinum neurotoxin .

- Botulinum neurotoxin is a protein produced by the bacterium Clostridium botulinum, and it is the most potent neurotoxin known. Inhibitors of this toxin could have potential therapeutic applications .

- Indole derivatives can also serve as antibacterial agents .

- Antibacterial agents are substances that inhibit the growth of bacteria. The development of new antibacterial agents is crucial in the fight against antibiotic-resistant bacteria .

- Indole derivatives can act as ligands for the CB2 cannabinoid receptor .

- The CB2 receptor is one of the two main types of cannabinoid receptors in the body. Ligands for this receptor could have potential applications in the treatment of pain, inflammation, and other conditions .

Inhibitor of Botulinum Neurotoxin

Antibacterial Agents

CB2 Cannabinoid Receptor Ligands

Inhibitors of Hepatitis C Virus NS5B Polymerase

- Indole derivatives can be used as reactants for the preparation of tryptophan dioxygenase inhibitors .

- Tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of the amino acid tryptophan. Inhibitors of this enzyme could have potential therapeutic applications .

- Indole derivatives can also serve as reactants for the preparation of pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators .

- Immunomodulators are substances that help to regulate the immune system. Anticancer immunomodulators could potentially enhance the body’s immune response against cancer cells .

- Indole derivatives can be used as reactants for the preparation of cytotoxic agents against multidrug-resistant cancer cells .

- Cytotoxic agents are substances that are toxic to cells. They are often used in chemotherapy to kill cancer cells .

Tryptophan Dioxygenase Inhibitors

Anticancer Immunomodulators

Cytotoxic Agents

Inhibitor for β-Tryptase

安全和危害

While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

未来方向

属性

IUPAC Name |

methyl 4-amino-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZJHJRWIVNSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557891 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-amino-1H-indole-6-carboxylate | |

CAS RN |

121561-15-7 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

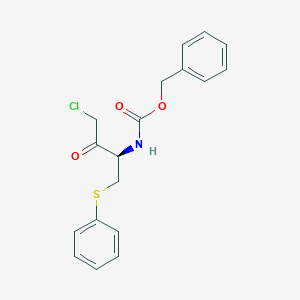

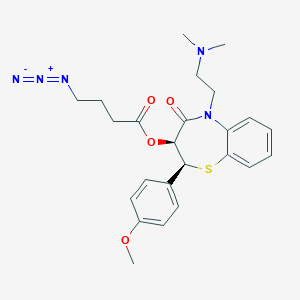

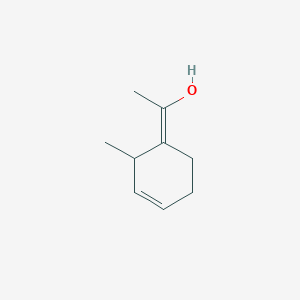

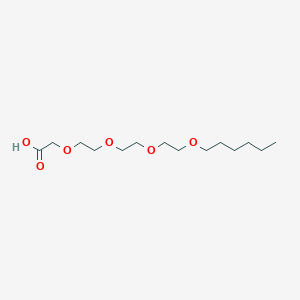

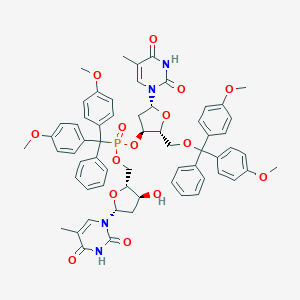

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

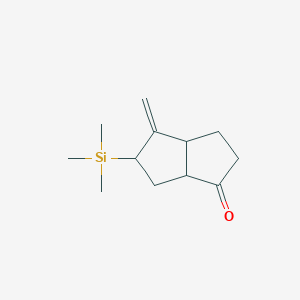

silyl](/img/structure/B55129.png)